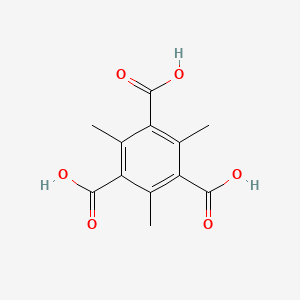

2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid

Description

2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid (CAS: 18239-15-1) is a derivative of trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) featuring three methyl groups at the 2, 4, and 6 positions of the central benzene ring. This structural modification introduces steric and electronic effects that differentiate it from simpler tricarboxylic acids. The compound is synthesized via methods such as microwave-assisted condensation reactions and is utilized in coordination chemistry, particularly in the design of metal-organic frameworks (MOFs) and supramolecular assemblies. Its methyl groups enhance hydrophobicity and may influence crystallinity and thermal stability compared to unsubstituted analogs .

Properties

IUPAC Name |

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCXTPPWGDHJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)O)C)C(=O)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243007 | |

| Record name | 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18239-15-1 | |

| Record name | 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18239-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 2,4,6-trimethylbenzene (mesitylene) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions . The reaction typically proceeds through the formation of intermediate carboxylic acids, which are further oxidized to yield the final product. Industrial production methods may involve similar oxidation processes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact .

Chemical Reactions Analysis

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromic acid, reducing agents such as lithium aluminum hydride (LiAlH4), and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and separation processes.

Biology: The compound can be used in the development of bioactive molecules and drug delivery systems.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid depends on its specific application. In the context of metal-organic frameworks, the compound acts as a ligand that coordinates with metal ions to form stable structures . The carboxylic acid groups play a crucial role in binding to metal centers, while the methyl groups provide steric hindrance and influence the overall geometry of the framework .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid and related compounds:

Key Research Findings

Coordination Chemistry and MOF Design: Trimesic acid (H₃BTC) is a cornerstone in MOF synthesis, forming HKUST-1 with high surface area and applications in CO₂/CH₄ separation . In contrast, 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid’s methyl groups may reduce pore accessibility but improve framework stability in humid conditions due to hydrophobicity .

Self-Assembly Behavior :

- Trimesic acid exhibits concentration-dependent polymorphism, forming hydrogen-bonded networks (e.g., "honeycomb" or "flower" structures) . Methyl-substituted derivatives like BTrB and 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid show altered assembly due to steric hindrance and enhanced π-stacking (in BTrB) or hydrophobic interactions .

Thermal and Chemical Stability :

- Methyl groups in 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid likely improve thermal stability compared to H₃BTC, as alkyl substituents often enhance decomposition resistance. This property is critical for MOFs used in high-temperature catalysis or gas adsorption .

Synthetic Accessibility :

- H₃BTC is commercially available and widely used, whereas 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid requires specialized synthesis, such as microwave-assisted reactions, which optimize yield and purity .

Biological Activity

2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid (TMTCA), with the CAS number 18239-15-1 and molecular formula CHO, is a tricarboxylic acid derivative of trimethylbenzene. Its unique structure endows it with various biological activities and potential applications in fields such as catalysis and material science. This article aims to provide a comprehensive overview of the biological activity associated with TMTCA, including its synthesis, properties, and relevant case studies.

Synthesis and Properties

TMTCA can be synthesized through several chemical routes, primarily involving the oxidation of trimethylbenzene using strong oxidizing agents like potassium permanganate or chromium(VI) oxide in acidic conditions. The general reaction conditions include:

- Oxidizing Agent : Potassium permanganate or chromium(VI) oxide

- Solvent : Acetone or water

- Temperature : Typically between 0 °C to 30 °C

- Yield : Approximately 53% under optimal conditions .

The molecular weight of TMTCA is 252.22 g/mol, and its structure features three carboxylic acid groups attached to a trimethyl-substituted benzene ring.

Antioxidant Properties

TMTCA has been studied for its antioxidant capabilities. Research indicates that compounds with carboxylic acid functionalities can scavenge free radicals effectively. A study demonstrated that TMTCA exhibited substantial radical-scavenging activity in vitro, suggesting its potential as a natural antioxidant in food preservation and health supplements .

Antimicrobial Activity

TMTCA's antimicrobial properties have also been investigated. In vitro assays showed that TMTCA inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to the presence of multiple carboxyl groups which can interact with microbial cell structures .

Enzyme Interaction

TMTCA has been explored for its ability to interact with enzymes. For example, it has been utilized in enzyme immobilization studies where it served as a linker in metal-organic frameworks (MOFs). These frameworks enhance enzyme stability and activity by providing a conducive environment for enzymatic reactions. The incorporation of TMTCA into MOFs has shown improved catalytic efficiency in biocatalytic processes .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid, and what purity levels are achievable under laboratory conditions?

- Methodological Answer : The compound is typically synthesized via solvothermal methods, where precursor molecules (e.g., methyl-substituted benzene derivatives) undergo carboxylation under controlled temperature and pressure. Post-synthesis purification involves recrystallization from polar aprotic solvents (e.g., dimethylformamide) followed by HPLC analysis to confirm purity (>95%). For example, similar tricarboxylic acid linkers like H3TBTC were synthesized via solvothermal routes and characterized for metal-organic framework (MOF) applications .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving atomic positions and hydrogen-bonding networks .

- Spectroscopy : FT-IR confirms carboxylate and methyl group vibrations, while H/C NMR in deuterated DMSO verifies proton environments and substituent symmetry .

Q. How is this compound utilized in the synthesis of coordination polymers or MOFs?

- Methodological Answer : The tricarboxylic acid groups act as multidentate ligands, coordinating with metal ions (e.g., Bi³⁺, Pr³⁺) to form 3D frameworks. For instance, Bi³⁺-based coordination polymers using analogous linkers require stoichiometric control of metal-to-ligand ratios (1:1 to 1:3) and pH optimization (3.5–5.0) to stabilize the network .

Advanced Research Questions

Q. How do the methyl substituents in 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid influence the topology and porosity of resulting MOFs compared to non-methylated analogs?

- Methodological Answer : Methyl groups introduce steric hindrance, reducing interpenetration in MOFs and enhancing porosity. For example, methylated derivatives like TTPC yield MOFs with surface areas >1000 m²/g, compared to ~800 m²/g for non-methylated BTC-based frameworks. Gas adsorption studies (e.g., CO₂ at 298 K) quantify these differences .

Q. What experimental strategies can resolve contradictions in reported polymorphic forms of coordination polymers derived from this compound?

- Methodological Answer : Polymorphs arise from variations in solvent concentration and crystallization kinetics. To reconcile conflicting reports:

- Systematically vary solution concentration (e.g., 0.1–10 mM) during self-assembly, as demonstrated in the "concentration-in-control" concept for analogous tricarboxylic acids .

- Use synchrotron-based SCXRD to distinguish subtle structural differences between polymorphs .

Q. How can hydrogen-bonding interactions between adjacent molecules be optimized for designing stable supramolecular assemblies?

- Methodological Answer :

- In-plane H-bonding : Adjust pH to deprotonate carboxyl groups (pH >4.5) and promote intermolecular O−H···O interactions.

- π–π stacking : Use aromatic solvents (e.g., 1,3,5-trimethylbenzene) to enhance stacking of the methyl-substituted core, as seen in self-assembled monolayers of related compounds .

Q. What role does microwave-assisted synthesis play in improving the crystallinity of MOFs using this ligand?

- Methodological Answer : Microwave irradiation reduces reaction time (from 72h to 6h) and enhances crystal uniformity by enabling rapid nucleation. For example, MOFs synthesized via microwave methods show narrower pore-size distributions (PSD <0.5 nm) compared to conventional solvothermal routes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solvent-dependent self-assembly outcomes for this compound?

- Methodological Answer : Contradictions often stem from unaccounted solvent polarity or trace water content. To resolve:

- Conduct solvent screening (e.g., DMF, THF, chloroform) with rigorous drying (molecular sieves).

- Compare grazing-incidence XRD patterns of self-assembled monolayers to identify solvent-specific packing motifs .

Methodological Tables

Table 1 : Comparison of MOF Properties Using Methylated vs. Non-Methylated Tricarboxylic Acid Linkers

| Property | Methylated Linker (e.g., TTPC) | Non-Methylated Linker (e.g., BTC) |

|---|---|---|

| Surface Area (m²/g) | 1050–1200 | 750–850 |

| CO₂ Uptake (298 K, bar) | 4.2 mmol/g | 3.1 mmol/g |

| Thermal Stability (°C) | >350 | ~300 |

| Reference |

Table 2 : Key Parameters for Polymorph Control in Self-Assembly

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.